"4-Chloro-1H-indole-6-carboxylic acid" CAS number 885520-25-2
"4-Chloro-1H-indole-6-carboxylic acid" CAS number 885520-25-2
Technical Monograph: 4-Chloro-1H-indole-6-carboxylic Acid CAS Number: 885520-25-2 Role: Privileged Scaffold for STING Agonists & PROTAC Linkers
Executive Summary
4-Chloro-1H-indole-6-carboxylic acid (CAS 885520-25-2) is a high-value heterocyclic building block used primarily in the discovery of small molecule immunomodulators and protein degraders. Unlike simple indole carboxylates, the 4-chloro substituent provides critical metabolic blockage at the electron-rich C4 position, preventing oxidative hydroxylation by cytochrome P450 enzymes, while modulating the pKa of the indole NH.
This monograph details the physicochemical profile, synthetic utility, and medicinal chemistry applications of this compound, specifically highlighting its role as a precursor for STING (Stimulator of Interferon Genes) pathway modulators and its utility in fragment-based drug discovery (FBDD).
Physicochemical Profile
The 4-chloro-6-carboxy motif imparts specific electronic properties. The chlorine atom exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the indole ring compared to the parent indole-6-carboxylic acid.
| Property | Value / Description | Significance in Drug Design |
| Molecular Formula | C₉H₆ClNO₂ | Low MW (<200) ideal for FBDD. |
| Molecular Weight | 195.60 g/mol | High ligand efficiency (LE) potential. |
| Appearance | White to off-white solid | Standard for high-purity indoles. |
| Predicted pKa (COOH) | ~4.07 ± 0.30 | Slightly more acidic than benzoic acid due to the indole core. |
| Predicted logP | ~2.3 - 2.5 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors/Acceptors | 2 (NH, OH) / 2 (C=O, OH) | Balanced for cytosolic targets. |
| Solubility | DMSO, MeOH, DMF | Poor water solubility; requires organic co-solvent for assays. |
Synthetic Pathways & Sourcing
While commercially available as a research chemical, understanding its retrosynthetic origin is crucial for scale-up and analog design.
A. Retrosynthetic Analysis (Upstream)
The most robust route to 4,6-disubstituted indoles typically avoids the Fischer Indole Synthesis due to regioselectivity issues. The Leimgruber-Batcho or Reissert synthesis is preferred.
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Precursor: 2-Chloro-4-nitro-toluene derivative or 4-Amino-2-chlorobenzoic acid.
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Mechanism:
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Nitration/Reduction: Introduction of the nitrogen functionality ortho to an alkyl group.
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Cyclization: Formation of the pyrrole ring via enamine intermediates.
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B. Functionalization (Downstream)
The primary utility of CAS 885520-25-2 is as a "handle" for further elaboration. The carboxylic acid at C6 is orthogonal to the indole nitrogen, allowing for selective amidation.
Key Transformation: Curtius Rearrangement As detailed in WO2020252240A1 , this acid is frequently converted to the acyl azide , a precursor to isocyanates and amines. This transformation is critical for generating urea-linked inhibitors (e.g., for STING or kinase targets).
Experimental Protocol: Synthesis of 4-Chloro-1H-indole-6-carbonyl azide Context: This protocol is adapted from patent literature describing the use of CAS 885520-25-2 in STING modulator synthesis.
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Reagents:
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Procedure:
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Step 1: Dissolve the carboxylic acid in anhydrous THF under nitrogen atmosphere.
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Step 2: Cool the solution to 0°C to suppress side reactions.
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Step 3: Add TEA followed by dropwise addition of DPPA.
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Step 4: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).
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Step 5: Concentrate under vacuum. The crude acyl azide is typically used immediately for thermal rearrangement to the isocyanate (Curtius rearrangement) to avoid decomposition.
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Medicinal Chemistry Applications
Target 1: STING Pathway Modulation
The STING pathway is a critical component of the innate immune response. Agonists are sought for cancer immunotherapy.
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Mechanism: The indole core mimics the purine base of cGAMP (the natural STING ligand).
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Role of 4-Cl: Fills a hydrophobic pocket in the STING dimer interface, improving binding affinity (K_d) compared to the unsubstituted analog.
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Role of 6-COOH: Serves as the vector for linking to a second symmetric unit or a solubilizing tail.
Target 2: PROTAC Linkers
The compound is tagged as a "Protein Degrader Building Block."
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Application: The carboxylic acid allows for the attachment of a PEG or alkyl linker connecting to an E3 ligase ligand (e.g., Thalidomide or VHL ligand). The 4-chloroindole moiety serves as the "warhead" targeting a specific oncogene or kinase.
Target 3: HCV NS5B Polymerase
Indole-6-carboxylic acids are bioisosteres for other bicyclic acids used in allosteric inhibition of viral polymerases. The 4-position substituent restricts rotation and locks the inhibitor into a bioactive conformation.
Visualizations
Diagram 1: Downstream Chemical Workflow (Curtius Sequence)
This diagram illustrates the conversion of the core acid into high-value urea/amine scaffolds.
Caption: Transformation of CAS 885520-25-2 into bioactive amine/urea scaffolds via Curtius Rearrangement.
Diagram 2: Structural Logic & Pharmacophore Mapping
This diagram explains WHY the 4-chloro and 6-carboxy positions are selected.
Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.
Handling & Safety (SDS Highlights)
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Signal Word: Warning / Danger (depending on purity/form).
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C (Refrigerate) to prevent decarboxylation over long periods, although it is relatively stable at room temperature.
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Incompatibility: Strong oxidizing agents, strong bases.
References
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World Intellectual Property Organization (WIPO). Compounds and compositions for treating conditions associated with sting activity. WO2020252240A1. (2020).
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ChemicalBook. 1H-Indole-6-carboxylic acid, 4-chloro- Product Entry. (Accessed 2024).[3][4]
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BLD Pharm. 4-Chloro-1H-indole-6-carboxylic acid MSDS & Technical Data.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 24748684 (Related Indole Carboxylates).
Sources
- 1. 1H-Indole-6-carboxylic acid, 4-chloro- | 885520-25-2 [chemicalbook.com]
- 2. WO2020252240A1 - Compounds and compositions for treating conditions associated with sting activity - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US20240109915A1 - Novel acc inhibitors - Google Patents [patents.google.com]
